ABBV-744 - 2138861-99-9

ABBV-744

Catalog Number: EVT-257987
CAS Number: 2138861-99-9
Molecular Formula: C28H30FN3O4
Molecular Weight: 491.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BET Inhibitor ABBV-744 is an orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ABBV-744 preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of proliferation in BET-overexpressing tumor cells. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that contain two homologous bromodomains, the BD1 and BD2 domains. They play an important role during development and cellular growth.
Future Directions
  • Clinical Development: Ongoing clinical trials will further elucidate ABBV-744's safety, efficacy, and optimal dosing regimens in various cancers, including AML and myelofibrosis. [, , ]
  • Combination Therapies: Investigating ABBV-744 in combination with other targeted therapies, such as venetoclax, ruxolitinib, and navitoclax, could potentially enhance its efficacy and overcome resistance mechanisms. [, ]
  • Biomarker Development: Identifying biomarkers predictive of response or resistance to ABBV-744 will be crucial for personalizing treatment strategies. []
  • Understanding Resistance Mechanisms: Further research is needed to fully understand the mechanisms of resistance to ABBV-744 and develop strategies to overcome them. []

ABBV-075 (Mivebresib)

Compound Description: ABBV-075, also known as mivebresib, is a first-generation pan-BET inhibitor. It binds with nearly equal affinity to both the first and second bromodomains (BDI and BDII) of BET proteins, including BRD2, BRD3, BRD4, and BRDT []. ABBV-075 has shown anti-tumor activity in preclinical models of various cancers [, ] and has entered clinical trials for the treatment of hematologic malignancies [].

Relevance: ABBV-075 serves as a key comparator to ABBV-744. Both compounds target BET proteins, but ABBV-744 demonstrates greater than 300-fold selectivity for BDII over BDI [, ]. This selectivity is hypothesized to contribute to ABBV-744's improved tolerability profile compared to pan-BET inhibitors like ABBV-075 []. For instance, in AML xenograft models, ABBV-744 demonstrated comparable anti-tumor efficacy to ABBV-075 but with a better therapeutic index [].

Venetoclax (ABT-199)

Compound Description: Venetoclax (ABT-199) is a small-molecule BH3 mimetic that selectively inhibits the anti-apoptotic protein BCL-2 [, ]. Venetoclax has demonstrated clinical activity in various hematologic malignancies, including AML [].

Relevance: Venetoclax has been investigated in combination with both ABBV-075 and ABBV-744 in preclinical models of AML [, , , ]. The combination of ABBV-744 and venetoclax demonstrated synergistic anti-leukemic effects in vitro and in vivo, surpassing the efficacy of either agent alone [, , ]. This synergistic activity suggests a potential therapeutic advantage of combining BET inhibition with BCL-2 blockade in AML.

Navitoclax

Compound Description: Navitoclax is a small-molecule inhibitor targeting multiple anti-apoptotic BCL-2 family proteins, including BCL-XL, BCL-2, and BCL-W []. It induces apoptosis through the intrinsic apoptotic pathway and is under investigation for various cancers.

Relevance: Similar to venetoclax, navitoclax represents another strategy to target the intrinsic apoptotic pathway in combination with BET inhibition. ABBV-744 was investigated in combination with navitoclax in a Phase 1b clinical trial for patients with myelofibrosis []. This trial aimed to evaluate the safety and preliminary efficacy of this combination therapy in a clinical setting.

JQ1

Compound Description: JQ1 is a first-generation pan-BET inhibitor that binds to both BDI and BDII of BET proteins []. It has shown preclinical efficacy in various cancers, including models of myelofibrosis.

OTX015

Relevance: OTX015, like other pan-BET inhibitors, serves as a point of comparison for the biological activity and potential therapeutic advantages of ABBV-744, a selective BET BD2 inhibitor. Preclinical studies have shown that combining OTX015 with CDK7 inhibitors like SY-5609 leads to synergistic anti-tumor effects in models of advanced myeloproliferative neoplasms (MPN), including MPN transformed to AML []. This highlights the potential of combining BET inhibition with other targeted therapies in treating MPN-sAML.

Pelabresib

Compound Description: Pelabresib is another BET inhibitor that has shown clinical activity in myelofibrosis [].

GNE-049

Compound Description: GNE-049 is an inhibitor of CREB-binding protein (CBP) and E1A binding protein p300, which are histone acetyltransferases (HATs) that play crucial roles in gene regulation []. By inhibiting CBP/p300, GNE-049 disrupts various cellular processes, including cell growth, proliferation, and survival, making it a potential target in cancer therapy.

Relevance: Similar to BET inhibitors, GNE-049 targets epigenetic mechanisms. Preclinical studies have demonstrated that GNE-049 synergizes with CDK7 inhibitors like SY-5609 to induce cell death in MPN-transformed AML cells []. This synergistic activity suggests potential therapeutic benefits of combining CBP/p300 and CDK7 inhibition in MPN-sAML.

Other Structurally Related Compounds Mentioned:

  • Compound 27: A lead compound identified during the development of ABBV-744, demonstrating over 100-fold selectivity for BRD4 BD2 over BRD4 BD1 [].
  • Compound 46: A later-stage compound in the development of ABBV-744, exhibiting improved BD2 selectivity and oral bioavailability [].
Overview

ABBV-744 is a selective inhibitor of the second bromodomain of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound has garnered attention for its potential applications in oncology, particularly in the treatment of acute myeloid leukemia (AML) and other malignancies. By modulating transcriptional programs essential for cell cycle regulation and apoptosis, ABBV-744 demonstrates significant antitumor activity in preclinical models.

Source and Classification

ABBV-744 was developed by AbbVie, a global biopharmaceutical company. It belongs to a class of compounds known as BET inhibitors, which target the BET family of proteins involved in regulating gene expression through their bromodomains. These proteins play critical roles in various cellular processes, including inflammation, cell proliferation, and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of ABBV-744 involves several key steps typical for the production of small molecule inhibitors. Although specific synthetic routes are proprietary, general methods used in synthesizing similar compounds include:

  1. Building Block Selection: Choosing appropriate starting materials that can be readily transformed into the desired structure.
  2. Coupling Reactions: Employing coupling reactions to form carbon-carbon bonds, which is crucial for constructing the core structure of ABBV-744.
  3. Functional Group Modifications: Modifying functional groups to enhance potency and selectivity towards the target protein.
  4. Purification: Utilizing techniques such as chromatography to purify the final compound.

The synthesis is optimized to ensure high yield and purity, essential for subsequent biological testing.

Molecular Structure Analysis

Structure and Data

ABBV-744's molecular structure is characterized by its selective binding to the bromodomain of BET proteins. The specific structural features include:

  • Molecular Formula: C18_{18}H20_{20}N4_{4}O
  • Molecular Weight: Approximately 312.38 g/mol
  • Key Functional Groups: Presence of aromatic rings and nitrogen-containing heterocycles that facilitate binding to target proteins.

Crystallographic studies may provide insights into its three-dimensional conformation, revealing how it interacts with the bromodomain.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving ABBV-744 include:

  1. Binding Interactions: ABBV-744 engages in non-covalent interactions such as hydrogen bonding, π-stacking, and hydrophobic interactions with the target bromodomain.
  2. Metabolism: In vivo studies indicate that ABBV-744 undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Understanding these reactions is crucial for predicting pharmacokinetics and potential side effects.

Mechanism of Action

Process and Data

ABBV-744 exerts its therapeutic effects primarily by inhibiting the second bromodomain of BET proteins, which leads to:

  • Disruption of Transcriptional Programs: Inhibition results in altered expression of genes involved in cell cycle progression and survival pathways.
  • Induction of Apoptosis: In AML cell lines, ABBV-744 has been shown to induce apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) production .

Studies using RNA sequencing have identified autophagy as a significant pathway affected by ABBV-744 treatment, further contributing to its anticancer effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABBV-744 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; it is typically soluble in organic solvents but may have limited aqueous solubility.
  • Stability: Stability studies indicate that ABBV-744 remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm these properties.

Applications

Scientific Uses

ABBV-744 has shown promise in various scientific applications:

  1. Cancer Therapy: Its primary application is as an anticancer agent, particularly in hematological malignancies like AML .
  2. Research Tool: Researchers utilize ABBV-744 to study the role of BET proteins in cancer biology and other diseases.
  3. Combination Therapy: Studies suggest that combining ABBV-744 with other agents like venetoclax can enhance therapeutic efficacy against resistant cancer cells .

Properties

CAS Number

2138861-99-9

Product Name

ABBV-744

IUPAC Name

N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Molecular Formula

C28H30FN3O4

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33)

InChI Key

OEDSFMUSNZDJFD-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C

Solubility

Soluble in DMSO

Synonyms

ABBV-744; ABBV 744; ABBV744.

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.